![molecular formula C8H9N3 B1457170 5-Methylimidazo[1,2-a]pyridin-2-amine CAS No. 1005785-43-2](/img/structure/B1457170.png)
5-Methylimidazo[1,2-a]pyridin-2-amine
Overview
Description
5-Methylimidazo[1,2-a]pyridin-2-amine (5-MeIPy-2-amine) is a potent mutagenic compound that belongs to the class of heterocyclic aromatic amines. It is a known carcinogen and has been found in various cooked foods, including meat, fish, and poultry. The compound has been extensively studied due to its potential role in the development of cancer.
Scientific Research Applications
Antimicrobial Activity
The compound has been shown to possess antimicrobial properties. For instance, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, a derivative of 2-methylimidazo[1,2-a]pyridine, showed antimicrobial properties against Staphylococcus aureus .
Antitumor Activity
Imidazo[1,2-a]pyridine derivatives, which include 5-Methylimidazo[1,2-a]pyridin-2-amine, have been characterized with regard to a broad spectrum of biological effects, including antitumor activity .
Hypoglycemic Activity
These compounds have also been associated with hypoglycemic activity, making them potentially useful in the treatment of diabetes .
Antiviral Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated antiviral properties, suggesting potential applications in the treatment of viral infections .
Use in Material Science
Due to its structural character, the compound is also useful in material science . It can be used in the synthesis of various materials.
Use in Optoelectronic Devices
Imidazo[1,2-a]pyridine derivatives have been used in different technological applications, such as optoelectronic devices .
Use as Fluorescent Probes
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
Use in the Synthesis of Anti-cancer Drugs
The compound’s structure makes it a useful component in the synthesis of anti-cancer drugs .
properties
IUPAC Name |
5-methylimidazo[1,2-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-2-4-8-10-7(9)5-11(6)8/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOIHVYZLHGUHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylimidazo[1,2-a]pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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